![molecular formula C13H14N4O2S B2365070 6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone CAS No. 946855-76-1](/img/structure/B2365070.png)
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone
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Description
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone, also known as 6-hydroxy-5-phenyl-2-(propylthio)-4(3H)-pyrimidinone, is an organic compound with a unique chemical structure. It is a white, crystalline solid with a molecular weight of 269.3 g/mol. This compound is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Complex Formation and Protein Binding : A study on a similar pyrimidinone compound, 2-methyl-3H-5-hydroxy-6-carboxy-4-pyrimidinone ethyl ester (mhcpe), found that it forms stable complexes with V(IV)O2+ and interacts with human plasma proteins like transferrin and albumin. This highlights its potential in biochemical applications involving metal ion complexation and protein binding (Gonçalves et al., 2013).
Potential Biological Activities : Pyrimidinone derivatives have shown diverse biological activities. For instance, derivatives such as 6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinone exhibited activities like anti-inflammatory, antiarrhythmic, and antihyperlipidemic in animal models (Ranise et al., 1994).
Antimicrobial Testing : Another compound, 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone, synthesized from a similar pyrimidinone structure, was tested for antimicrobial activity, although it showed only weak inhibitory activity (Kelley & McLean, 1981).
Cofactor Role in Enzymatic Processes : Pyrimidines like 2,5,6-Triamino-4-pyrimidinone have been studied for their role as cofactors in enzymatic processes like phenylalanine hydroxylase, indicating their potential in biochemical research (Bailey & Ayling, 1978).
Corrosion Inhibition : Pyrimidine derivatives such as 6-amino-2-(benzylthio)-4(3H)-pyrimidinone have been synthesized and studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in materials science (Hou et al., 2019).
properties
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZEXNTEBKOLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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